N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the final coupling with the methoxybenzamide moiety. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the furan ring and the dichlorophenyl group.
Amidation Reactions: The final step usually involves the coupling of the intermediate with 4-methoxybenzamide under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide: shares similarities with other compounds containing furan rings and dichlorophenyl groups.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Imidazole Containing Compounds: Known for their broad range of chemical and biological properties, these compounds share some functional similarities.
Properties
Molecular Formula |
C24H20Cl2N2O4 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H20Cl2N2O4/c1-3-12-27-24(30)21(28-23(29)15-4-7-17(31-2)8-5-15)14-18-9-11-22(32-18)16-6-10-19(25)20(26)13-16/h3-11,13-14H,1,12H2,2H3,(H,27,30)(H,28,29)/b21-14- |
InChI Key |
OPABGCAJBOHZSY-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCC=C |
Origin of Product |
United States |
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